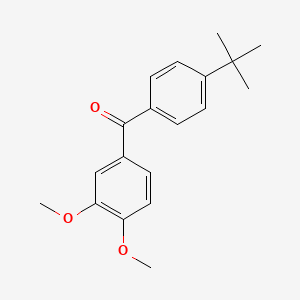

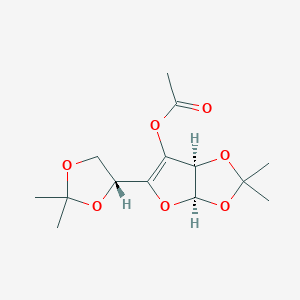

4-Tert-butyl-3',4'-dimethoxybenzophenone

説明

Synthesis Analysis

The synthesis of compounds related to 4-Tert-butyl-3',4'-dimethoxybenzophenone involves various strategies. For instance, an aromatic bishalide containing tert-butyl groups was synthesized through the reaction of tert-butylisophthaloyl chloride with fluorobenzene, which could be polymerized to form poly(arylene ether ketone)s . Another related synthesis involves the use of tert-butyl nitrite as a nitrosation reagent and oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines with α-oxocarboxylic acids to produce 2-aminobenzophenones . These methods could potentially be adapted for the synthesis of 4-Tert-butyl-3',4'-dimethoxybenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and methoxy groups has been characterized in several studies. For example, the crystal structure of a related compound, 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene, shows strong intermolecular interactions and good packing ability . Another study on 5-tert-butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) reveals non-coplanar benzene rings and an intramolecular O–H···O hydrogen bond, which could be relevant for understanding the structure of 4-Tert-butyl-3',4'-dimethoxybenzophenone .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and methoxy substituted compounds includes various reactions. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . The mechanism of hydroperoxide decomposition by a cyclic phosphite derived from tert-butyl groups has also been studied, indicating the potential antioxidant activity of such compounds .

Physical and Chemical Properties Analysis

The introduction of tert-butyl side groups in polyimides results in low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . Similarly, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their physical, thermal, mechanical, and adhesion properties . These findings suggest that 4-Tert-butyl-3',4'-dimethoxybenzophenone may also exhibit unique physical and chemical properties due to the presence of tert-butyl and methoxy groups.

科学的研究の応用

Catalytic Hydroborations

4-Tert-butyl-3',4'-dimethoxybenzophenone, by virtue of its structural components, finds relevance in catalytic processes such as hydroborations. For instance, the catalytic hydroboration of alkenes has been facilitated by the use of bulky dioxaborocine derivatives, highlighting the importance of bulky tert-butyl groups in enhancing reaction efficiency and product selectivity (Hunter et al., 2011).

Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds

The compound also plays a role in the synthesis of complex molecular structures, such as tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibit unique magnetic properties, which are critical for advancements in material science and magnetic applications (Yadav et al., 2015).

Development of Polyamides

In polymer science, derivatives of 4-tert-butylcatechol, which share structural similarities with 4-Tert-butyl-3',4'-dimethoxybenzophenone, are utilized in the synthesis of polyamides with exceptional thermal stability and solubility. These materials have potential applications in advanced engineering and electronics due to their high glass transition temperatures and thermal degradation resistance (Hsiao et al., 2000).

Antioxidant Behavior in Polyolefin Elastomers

The antioxidant behavior of polyolefin elastomers, grafted with unsaturated hindered phenol esters derived from compounds structurally related to 4-Tert-butyl-3',4'-dimethoxybenzophenone, demonstrates the compound's potential in enhancing the thermal stability and longevity of polymeric materials. This research underscores the importance of phenolic structures in the development of advanced antioxidant systems (Manteghi et al., 2016).

特性

IUPAC Name |

(4-tert-butylphenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-19(2,3)15-9-6-13(7-10-15)18(20)14-8-11-16(21-4)17(12-14)22-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELAVICYRMCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558636 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3',4'-dimethoxybenzophenone | |

CAS RN |

116412-95-4 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)

![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)